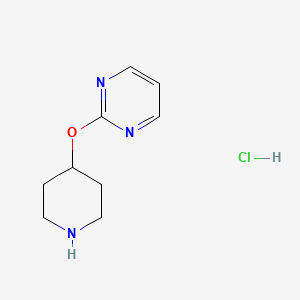

2-(Piperidin-4-yloxy)pyrimidine hydrochloride

Descripción

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety via an oxygen atom. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 215.68 g/mol (CAS: 412293-92-6) . This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and receptor-targeted therapies. Key analytical data includes a UPLC-MS retention time of 0.80 min and a characteristic ¹H NMR spectrum (e.g., δ 1.41 ppm for tert-butyl groups in derivatives) . Its structural flexibility allows for modifications to optimize pharmacokinetic properties, such as solubility and metabolic stability.

Propiedades

IUPAC Name |

2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIWOXHQDAKZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950649-19-1 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50626673 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-92-6 | |

| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution

One common method involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperidin-4-ol. The general reaction can be represented as follows:

$$

\text{Halogenated Pyrimidine} + \text{Piperidin-4-ol} \rightarrow 2-(Piperidin-4-yloxy)pyrimidine + \text{HX}

$$

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically heated to reflux conditions to facilitate the reaction.

Coupling Reactions

Another approach includes the coupling of a piperidine derivative with a pyrimidine framework that has been activated by halogenation or other electrophilic groups.

$$

\text{Piperidine} + \text{Activated Pyrimidine} \rightarrow 2-(Piperidin-4-yloxy)pyrimidine

$$

- Catalysts: Palladium-based catalysts may be employed to enhance selectivity.

- Temperature: Controlled heating to optimize yield.

Reaction Mechanisms

The mechanisms underlying these reactions are crucial for understanding how to optimize yields and selectivity.

Nucleophilic Substitution Mechanism

In nucleophilic substitution, the piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon atom bonded to the leaving group (e.g., bromine or chlorine) on the pyrimidine ring. This process typically follows an $$S_N2$$ mechanism, where the nucleophile displaces the leaving group in a single concerted step.

Coupling Mechanism

In coupling reactions, the piperidine moiety is introduced into an activated pyrimidine scaffold through either $$S_NAr$$ (nucleophilic aromatic substitution) or cross-coupling techniques, depending on the functional groups present.

Purification Techniques

Following synthesis, purification is essential to isolate high-purity this compound. Common techniques include:

Column Chromatography: Utilizing silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane).

Recrystallization: From solvents such as ethanol or acetonitrile to achieve further purity.

Yield and Characterization

The yield of synthesized compounds varies based on reaction conditions and methods employed. Typical yields reported range from 60% to over 90%, depending on optimization efforts.

Characterization Techniques

Characterization of this compound is typically performed using:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides information on hydrogen and carbon environments within the molecule. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands. |

| Mass Spectrometry (MS) | Confirms molecular weight and structure through fragmentation patterns. |

| X-ray Crystallography | Offers insights into molecular geometry and intermolecular interactions. |

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Research indicates that 2-(Piperidin-4-yloxy)pyrimidine hydrochloride exhibits noteworthy biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties

One of the primary applications of this compound is in the treatment of viral infections. Specifically, it has been identified as a non-nucleoside reverse transcriptase inhibitor, which is crucial in the management of Human Immunodeficiency Virus (HIV) infections. This mechanism is vital for interrupting the viral replication cycle, thus offering therapeutic benefits for patients with HIV-related diseases .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it has been evaluated as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the regulation of endocannabinoid levels . The inhibition of such enzymes could lead to novel therapeutic strategies for metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of piperidine derivatives with pyrimidine precursors. The hydrochloride salt form enhances solubility, which is advantageous for biological applications.

Synthetic Routes

Several synthetic methods have been documented:

- Direct Alkylation : Piperidine can be alkylated with appropriate pyrimidine derivatives.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the piperidine-pyrimidine bond.

These methods allow for modifications that can enhance the pharmacological profile of the compound.

Therapeutic Applications

Given its biological activity, this compound has potential applications across various therapeutic areas:

Oncology

Research suggests that compounds similar to this compound may play a role in cancer therapy by inhibiting tumor growth through targeted enzyme inhibition . The ability to modify cellular signaling pathways makes it a candidate for further investigation in oncology.

Neurological Disorders

There is emerging interest in exploring this compound's effects on neurological conditions due to its ability to modulate neurotransmitter systems. Its piperidine structure may contribute to interactions with receptors involved in neuroprotection and cognitive function.

Case Studies and Research Findings

Several studies have documented the effects and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness as an HIV reverse transcriptase inhibitor with significant potency. |

| Study B | Enzyme Inhibition | Showed inhibition of NAPE-PLD leading to altered endocannabinoid levels, suggesting potential for treating metabolic disorders. |

| Study C | Cancer Therapy | Identified as a candidate for inhibiting tumor growth through specific enzyme pathways. |

These studies highlight the diverse applications and potential benefits of this compound across multiple fields.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 2-(piperidin-4-yloxy)pyrimidine hydrochloride with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine-Pyrimidine Derivatives

Key Findings

Methyl groups (e.g., 5-Methyl derivative) increase lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Structural Flexibility: The piperidin-4-yloxy linker in the parent compound allows for versatile functionalization, while direct piperidin-4-yl linkages (e.g., 4-Methyl-2-(piperidin-4-yl)pyrimidine) alter conformational flexibility and binding modes .

Safety and Handling :

- Derivatives like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride are classified for laboratory use only , emphasizing the need for strict safety protocols (e.g., PPE, ventilation) .

Research Implications

- Structure-Activity Relationships (SAR) : Modifications to the pyrimidine core (e.g., halogenation, alkylation) significantly impact bioactivity. For example, tert-butyl groups in related compounds improve metabolic stability .

- Synthetic Accessibility : While this compound is synthesized via Boc-protection and deprotection steps (yield: 97%) , brominated analogs (e.g., 5-Bromo-2-(piperidin-4-yloxy)pyrimidine) require specialized coupling reagents .

Actividad Biológica

2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a piperidine moiety linked to a pyrimidine ring, suggests a diverse range of pharmacological effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

- Molecular Formula : C9H14ClN3

- Molecular Weight : 201.68 g/mol

- CAS Number : 56965759

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine portion is known to enhance binding affinity and selectivity for various biological targets, including neurotransmitter receptors.

1. Antinociceptive Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antinociceptive properties. These compounds have been shown to interact with histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation. For instance, dual receptor ligands have demonstrated significant efficacy in reducing nociceptive responses in animal models .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. Specifically, compounds with similar structures have shown effectiveness against breast cancer cell lines, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that this compound could enhance cholinergic signaling, which is often compromised in neurodegenerative conditions .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antinociceptive | H3 and sigma-1 receptor binding | |

| Anticancer | Cell proliferation inhibition | |

| Neuroprotective | AChE and BuChE inhibition |

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of this compound in reducing pain and inflammation. These studies typically involve administering various doses of the compound and assessing behavioral changes related to pain response.

Q & A

Q. What are the key considerations for synthesizing 2-(Piperidin-4-yloxy)pyrimidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common route includes:

- Step 1 : Formation of the pyrimidine core via condensation of aldehydes and amines under acidic/basic conditions.

- Step 2 : Introduction of the piperidinyloxy group via nucleophilic substitution or coupling reactions.

- Step 3 : Salt formation (hydrochloride) using HCl in a solvent like ethanol or methanol.

Critical parameters include temperature control (e.g., 60–80°C for substitution reactions), solvent selection (e.g., DMF for polar aprotic conditions), and purification via recrystallization or column chromatography. Analytical validation using NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should confirm the presence of the pyrimidine ring (δ 8.2–8.8 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₉H₁₄ClN₃O (calc. 231.08 g/mol).

- HPLC : Purity ≥95% is typically achieved, with retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions.

Example: Substituting the chlorine atom in 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride with a methoxy group increased yield from 65% to 82% under microwave conditions (100°C, 30 min) .

Q. How can researchers resolve contradictions in biological activity data for structural analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen vs. alkyl groups) on target binding. For instance, 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride showed higher kinase inhibition than its fluoro analog due to enhanced electrophilicity .

- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target affinity discrepancies.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric/electronic clashes in derivative-target interactions .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Store solutions at pH 4–6 (buffered with citrate or acetate) to prevent hydrolysis of the piperidinyloxy group.

- Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability.

- Excipient Screening : Add cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.